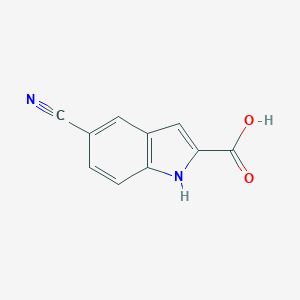
5-cyano-1H-indole-2-carboxylic Acid
Vue d'ensemble
Description
“5-cyano-1H-indole-2-carboxylic Acid” is a unique chemical compound with the linear formula C10H6O2N2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound has a molecular weight of 186.17 .
Molecular Structure Analysis
The InChI code for “5-cyano-1H-indole-2-carboxylic Acid” is 1S/C10H6N2O2/c11-5-6-1-2-8-7 (3-6)4-9 (12-8)10 (13)14/h1-4,12H, (H,13,14) . This indicates the presence of an indole ring with a cyano group at the 5-position and a carboxylic acid group at the 2-position .
Chemical Reactions Analysis
The compound “5-cyano-1H-indole-2-carboxylic Acid” has been found to exert xanthine oxidase (XO) inhibitory activity, particularly when a cyano group is introduced at the 5-position of the indole ring .
Physical And Chemical Properties Analysis
It is stored at room temperature and is shipped at the same temperature .
Applications De Recherche Scientifique
Drug Discovery
Indole derivatives, such as 5-cyano-1H-indole-2-carboxylic Acid, are often used in drug discovery due to their unique properties. They are biologically active compounds that have shown potential in the treatment of various disorders, including cancer and microbial infections .
Antiviral Research
Indole derivatives have shown potential as antiviral agents . They have been found to inhibit the replication of various viruses, making them a promising area of research in the development of new antiviral drugs.
Anti-inflammatory Research
Indole derivatives also possess anti-inflammatory properties . This makes them a potential candidate for the development of new anti-inflammatory drugs, which could be used to treat a variety of conditions, from autoimmune diseases to allergies.
Anticancer Research
The application of indole derivatives in the treatment of cancer cells has attracted increasing attention in recent years . They have shown various biologically vital properties, making them a promising area of research in the development of new anticancer drugs.
Antimicrobial Research
Indole derivatives have shown antimicrobial properties . They have the potential to inhibit the growth of various types of microbes, making them a promising area of research in the development of new antimicrobial drugs.
Antidiabetic Research
Indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antidiabetic properties, making them a promising area of research in the development of new antidiabetic drugs.
Safety and Hazards
The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 5-cyano-1H-indole-2-carboxylic acid is the enzyme xanthine oxidase (XO) and the urate transporter 1 (URAT1) . These targets play a crucial role in purine metabolism and uric acid transport, respectively .
Mode of Action
The compound exerts its action by inhibiting the activity of XO and URAT1 . The introduction of a cyano group at the 5-position of the indole ring enhances the inhibitory activity .
Biochemical Pathways
The inhibition of XO and URAT1 affects the purine metabolic pathway and uric acid transport . This can lead to a decrease in uric acid production and an increase in uric acid excretion, which may be beneficial in conditions like gout .
Result of Action
The inhibition of XO and URAT1 by 5-cyano-1H-indole-2-carboxylic acid can lead to a decrease in uric acid levels . This can potentially alleviate symptoms in conditions associated with high uric acid levels, such as gout .
Propriétés
IUPAC Name |
5-cyano-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAUNIVIEFHPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428007 | |
| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-1H-indole-2-carboxylic Acid | |
CAS RN |
169463-44-9 | |
| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)


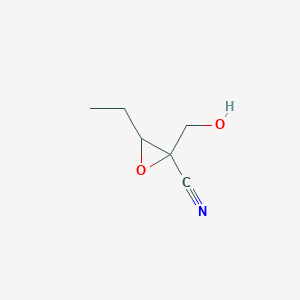
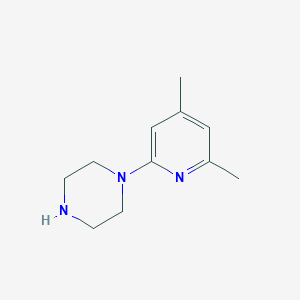
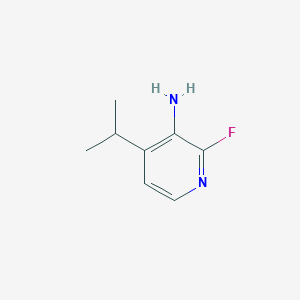



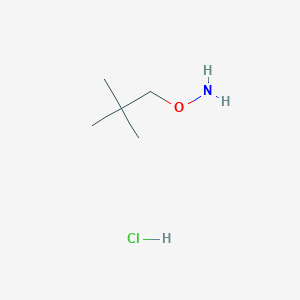
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
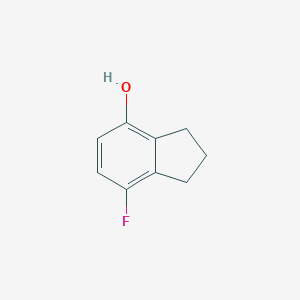
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
